N-[3-(2H-triazol-4-yl)phenyl]acetamide
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Overview
Description
N-[3-(2H-triazol-4-yl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(2H-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the acetylation process. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted triazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and development .
Scientific Research Applications
N-[3-(2H-triazol-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[3-(2H-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal drug with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Nefazodone: An antidepressant with a triazole component.
Uniqueness
N-[3-(2H-triazol-4-yl)phenyl]acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike other triazole-containing compounds, it exhibits a broader range of applications, from medicinal chemistry to material science. Its versatility and potential for further modification make it a valuable compound for ongoing research and development .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-[3-(2H-triazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H10N4O/c1-7(15)12-9-4-2-3-8(5-9)10-6-11-14-13-10/h2-6H,1H3,(H,12,15)(H,11,13,14) |
InChI Key |
KULJVSVVCWVTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NNN=C2 |
Origin of Product |
United States |
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